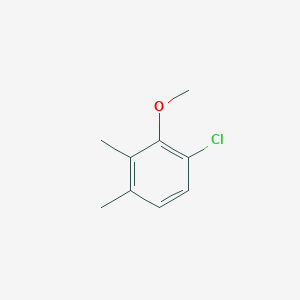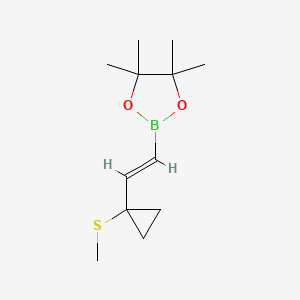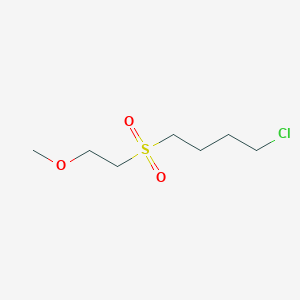
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures . The reaction is carried out under reflux conditions for several hours until the starting material is completely converted.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position is highly reactive towards nucleophiles, making nucleophilic substitution a common reaction for this compound.
Oxidation and Reduction: The aldehyde group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The presence of the aldehyde group also allows for addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine, typically under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.
Oxidation: Carboxylic acids derived from the aldehyde group.
Reduction: Alcohols formed from the reduction of the aldehyde group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position instead of the 4-position.
Eigenschaften
Molekularformel |
C6H2ClF3N2O |
|---|---|
Molekulargewicht |
210.54 g/mol |
IUPAC-Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5-11-1-3(2-13)4(12-5)6(8,9)10/h1-2H |
InChI-Schlüssel |
MQCBTKYCZLHDHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


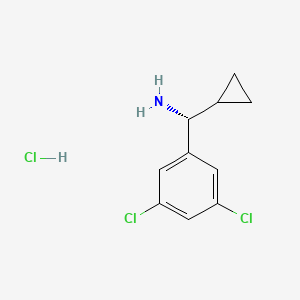
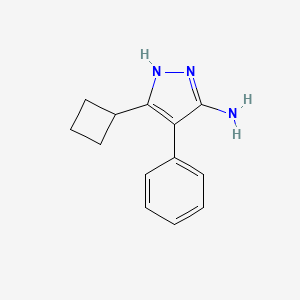
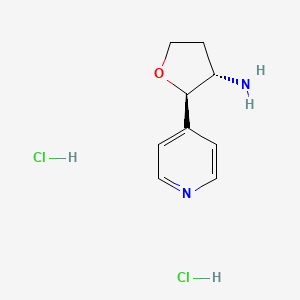
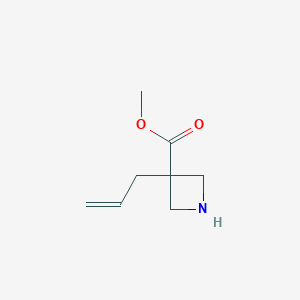
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
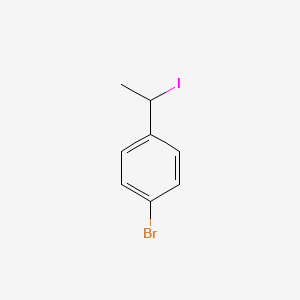
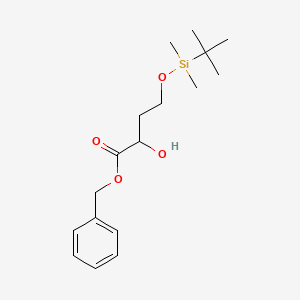
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
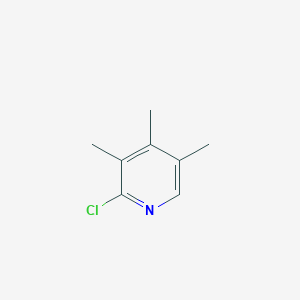

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
